2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes, influencing a wide range of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Pyridin-2-yl)quinoline
- 2-(Pyridin-2-yl)imidazole
Uniqueness
2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. This combination allows for versatile chemical reactivity and potential biological activities that may not be observed in similar compounds.
Biological Activity
2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused with a thiazole moiety, which contributes to its unique electronic and steric properties. This structural configuration allows for versatile chemical reactivity and potential interactions with various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism .
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, specifically targeting AMPA receptors involved in neurotransmission and neuroprotection .
- Influence on Biochemical Pathways : Similar compounds have been shown to affect pathways related to inflammation, cell proliferation, and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Studies : In vitro studies demonstrated that the compound reduced cell viability significantly in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) by inhibiting lactate production and glycolysis .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MiaPaCa2 | <0.5 | Inhibition of LDH activity |
A673 | <0.5 | Inhibition of glycolysis |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest it may reduce inflammatory markers through modulation of specific signaling pathways involved in inflammation.
Study on Lactate Dehydrogenase Inhibition
A study focused on the optimization of compounds similar to this compound revealed that certain derivatives exhibited low nanomolar inhibition of LDHA and LDHB enzymes. These findings highlight the potential for developing effective anticancer agents based on this scaffold .
Modulation of AMPA Receptors
Another investigation assessed thiazole derivatives for their ability to modulate GluA2 AMPA receptors. The results indicated that modifications to the thiazole structure could enhance receptor binding affinity and alter receptor kinetics significantly .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Factors influencing its bioavailability include:
- Solubility : The presence of polar functional groups can enhance solubility.
- Metabolic Stability : Structural modifications can improve resistance to metabolic degradation.
Properties
IUPAC Name |
2-pyridin-2-yl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHLEKGRGFSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575965 | |
Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115311-41-6 | |
Record name | 2-(2-Pyridinyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115311-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.